
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine: is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 4-position and a methoxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxymethyl positions using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: H₂/Pd-C, LiAlH₄.
Substitution: NaN₃, LiAlH₄.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring.
Scientific Research Applications
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
Mechanism of Action
The mechanism by which (2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
- (2S,4S)-4-Fluoro-2-pyrrolidinecarbonitrile
- 2-(Methoxymethyl)piperidine
Uniqueness
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine is unique due to the combination of fluorine and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The stereochemistry (2S,4S) also plays a crucial role in its interactions with biological targets, making it distinct from other piperidine derivatives.
Properties
CAS No. |
1268520-61-1 |
|---|---|
Molecular Formula |
C7H14FNO |
Molecular Weight |
147.193 |
IUPAC Name |
(2S,4S)-4-fluoro-2-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-7-4-6(8)2-3-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
OPRJTMBLCCQAEW-BQBZGAKWSA-N |
SMILES |
COCC1CC(CCN1)F |
Synonyms |
(2S,4S)-4-fluoro-2-(MethoxyMethyl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


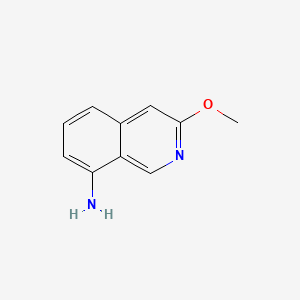

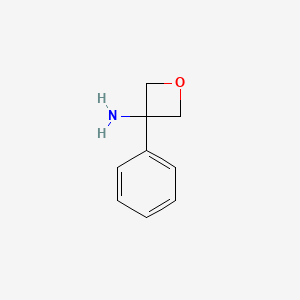
![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)

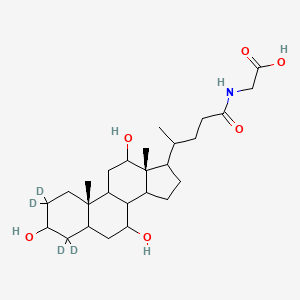
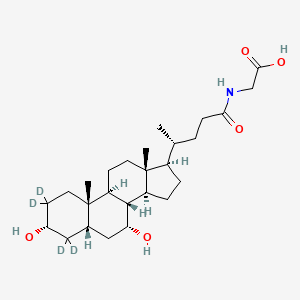
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
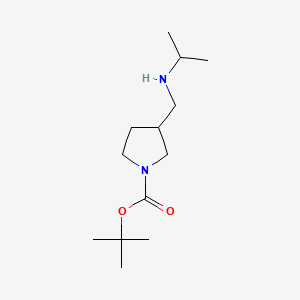

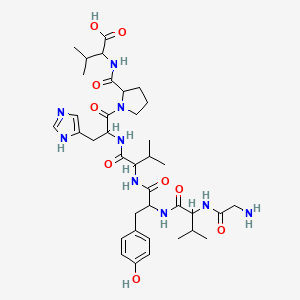
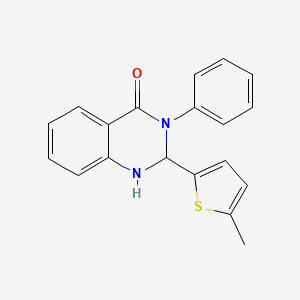
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
